molecular formula C14H10ClFO B3088191 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone CAS No. 1183199-32-7

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone

Cat. No.: B3088191
CAS No.: 1183199-32-7
M. Wt: 248.68 g/mol
InChI Key: BHHYZUFRAHGUGC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Catalyst: Aluminum chloride (AlCl3).

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 2-fluorobenzene to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanoic acid.

    Reduction: 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the chlorophenyl and fluorophenyl groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-(2-fluorophenyl)ethanone
  • 2-(4-Chlorophenyl)-1-(2-chlorophenyl)ethanone
  • 2-(4-Methylphenyl)-1-(2-fluorophenyl)ethanone

Uniqueness

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHYZUFRAHGUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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